molecular formula C23H29N9O2S B2782054 8-(azepan-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione CAS No. 872627-94-6

8-(azepan-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2782054
CAS No.: 872627-94-6
M. Wt: 495.61
InChI Key: TVRJQABHLTYAND-UHFFFAOYSA-N
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Description

8-(azepan-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H29N9O2S and its molecular weight is 495.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • A study explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, showcasing the interest in azepine derivatives for cancer research. Although preliminary data did not indicate significant antineoplastic activity, this research underscores the ongoing efforts to develop new chemotherapeutic agents (Koebel, Needham, & Blanton, 1975).

Heterocyclic Chemistry

  • Another investigation focused on the construction of penta- and hexacyclic heterocyclic systems, demonstrating the compound's relevance in creating complex chemical structures that could have various scientific applications (Dotsenko, Sventukh, & Krivokolysko, 2012).

Fluorescence Emission Properties

  • Research into the fluorescence emission properties of 8-aza analogues of caffeine and theophylline, related to the compound , highlights its potential use in biochemical assays, receptor binding studies, and nucleic acid systems. This suggests applications in developing fluorescent probes for biological and medicinal research (Mędza et al., 2009).

Novel Synthesis Approaches

  • A novel synthesis approach for thiazolo/thienoazepine-5,8-diones from dihalo cyclic 1,3-diketones and mercaptonitrile salts was developed, indicating the compound's utility in facilitating advancements in synthetic methodologies (Luo et al., 2014).

Properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N9O2S/c1-16(15-35-23-26-27-28-32(23)17-10-6-5-7-11-17)14-31-18-19(29(2)22(34)25-20(18)33)24-21(31)30-12-8-3-4-9-13-30/h5-7,10-11,16H,3-4,8-9,12-15H2,1-2H3,(H,25,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRJQABHLTYAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C)CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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